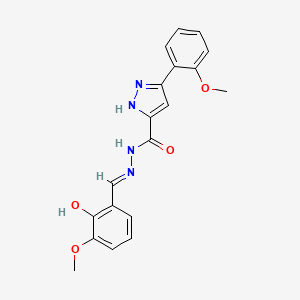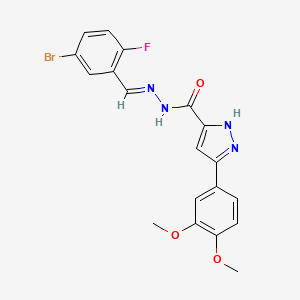![molecular formula C32H21ClF3N5O5 B11666547 3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666547.png)
3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-N-[3-Nitro-5-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-N-[3-Nitro-5-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der allgemeine Syntheseweg umfasst:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dieser Schritt beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung der Trifluormethylgruppe: Dies kann mit Reagenzien wie Trifluormethyljodid oder Trifluormethylsulfonat in Gegenwart einer Base erreicht werden.
Anlagerung der Dibenzo[b,d]furan-Einheit: Dieser Schritt beinhaltet die Kupplung des Dibenzo[b,d]furan-Derivats mit dem Pyrazolo[1,5-a]pyrimidin-Kern, oft unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen.
Nitrierung und Chlorierung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltbelastung zu minimieren. Dazu könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-N-[3-Nitro-5-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumthiocyanat durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während die Substitution der Chlorgruppe eine Vielzahl von substituierten Derivaten ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse, die ihre molekularen Ziele betreffen.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen Struktur und funktionellen Gruppen.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-[3-Nitro-5-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Diese Ziele könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation ihrer Aktivität führen. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-N-[3-Nitro-5-(Dibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid: Fehlt die Tetrahydro-Modifikation.
3-Chlor-N-[3-Nitro-5-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(methyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid: Hat eine Methylgruppe anstelle einer Trifluormethylgruppe.
Einzigartigkeit
Die Einzigartigkeit von 3-Chlor-N-[3-Nitro-5-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid liegt in seiner Kombination aus funktionellen Gruppen und strukturellen Merkmalen, die spezifische chemische und biologische Eigenschaften verleihen, die in ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C32H21ClF3N5O5 |
|---|---|
Molekulargewicht |
648.0 g/mol |
IUPAC-Name |
3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C32H21ClF3N5O5/c33-28-29(39-40-27(32(34,35)36)16-24(38-30(28)40)17-6-2-1-3-7-17)31(42)37-18-12-19(41(43)44)14-21(13-18)45-20-10-11-26-23(15-20)22-8-4-5-9-25(22)46-26/h1-3,6-7,10-16H,4-5,8-9H2,(H,37,42) |
InChI-Schlüssel |
YGPWNMHNELYNAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])NC(=O)C5=NN6C(=CC(=NC6=C5Cl)C7=CC=CC=C7)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-carboxamide](/img/structure/B11666467.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B11666475.png)
![6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666480.png)
![3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11666482.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666488.png)


![6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11666525.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11666526.png)
![3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11666527.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11666532.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666534.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666538.png)
![(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666544.png)
